methyl N-[(4-aminocyclohexyl)methyl]carbamate
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Overview
Description
Methyl N-[(4-aminocyclohexyl)methyl]carbamate is a chemical compound with the molecular formula C9H18N2O2 It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) attached to a methyl group and a 4-aminocyclohexylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[(4-aminocyclohexyl)methyl]carbamate typically involves the reaction of 4-aminocyclohexylmethanol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The general reaction can be represented as follows:
[ \text{4-aminocyclohexylmethanol} + \text{methyl isocyanate} \rightarrow \text{this compound} ]
The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl N-[(4-aminocyclohexyl)methyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted carbamates or other derivatives.
Scientific Research Applications
Methyl N-[(4-aminocyclohexyl)methyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl N-[(4-aminocyclohexyl)methyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The compound may also interact with cellular pathways, affecting various biological processes.
Comparison with Similar Compounds
Methyl N-[(4-aminocyclohexyl)methyl]carbamate can be compared with other carbamate derivatives, such as:
- Ethyl N-[(4-aminocyclohexyl)methyl]carbamate
- Propyl N-[(4-aminocyclohexyl)methyl]carbamate
These compounds share similar structural features but differ in the length of the alkyl chain attached to the carbamate group. The unique properties of this compound, such as its specific reactivity and biological activity, distinguish it from other carbamate derivatives.
Biological Activity
Methyl N-[(4-aminocyclohexyl)methyl]carbamate, a carbamate derivative, has garnered attention in biochemical and pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following molecular formula:
- Molecular Formula : C₁₂H₁₈N₂O₂
- Molecular Weight : Approximately 226.29 g/mol
- Functional Groups : Carbamate group attached to a cyclohexyl ring with an amino substituent.
This compound is typically encountered as a hydrochloride salt, which enhances its solubility in water, making it suitable for various biological applications.
The biological activity of this compound primarily involves its interaction with specific molecular targets:
- Enzyme Inhibition : The carbamate group can form covalent bonds with the active sites of enzymes, thereby inhibiting their activity. This mechanism is similar to that observed in other carbamate-based inhibitors used in medicinal chemistry.
- Cholinesterase Inhibition : Like many carbamates, this compound may exhibit cholinesterase inhibition, which can lead to increased levels of acetylcholine in synaptic clefts, affecting neurotransmission and potentially leading to neurotoxic effects .
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Inhibition of CDKs can result in cell cycle arrest and apoptosis in cancer cells.
- Endocrine Disruption Potential : Similar to other n-methyl carbamates, this compound may disrupt endocrine functions, impacting metabolic health and potentially contributing to conditions such as toxicant-associated steatotic liver disease (TASLD) .
- Antimicrobial Properties : There are indications that this compound may possess antimicrobial activity, although detailed studies are required to elucidate this property fully.
Case Study 1: Anticancer Efficacy
A study explored the effects of this compound on various cancer cell lines. The results indicated significant apoptosis induction and cell cycle arrest at specific concentrations. The study utilized fluorescent labeling techniques to quantify mitotic cells and assess the impact on cell proliferation .
Case Study 2: Metabolic Disruption
Research investigating the metabolic effects of carbamates revealed that this compound could disrupt hepatic metabolism without significantly increasing oxidative stress or liver injury markers. This suggests a complex interaction with metabolic pathways that warrants further investigation .
Comparative Analysis with Related Compounds
Compound Name | Molecular Weight (g/mol) | Primary Activity |
---|---|---|
This compound | 226.29 | CDK inhibition, potential anticancer |
Benzyl [(cis-4-aminocyclohexyl)methyl]carbamate | 249.35 | CDK inhibition |
Methomyl | 163.20 | Cholinesterase inhibition |
Properties
Molecular Formula |
C9H18N2O2 |
---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
methyl N-[(4-aminocyclohexyl)methyl]carbamate |
InChI |
InChI=1S/C9H18N2O2/c1-13-9(12)11-6-7-2-4-8(10)5-3-7/h7-8H,2-6,10H2,1H3,(H,11,12) |
InChI Key |
SVGVNNYDDPOGOH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NCC1CCC(CC1)N |
Origin of Product |
United States |
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